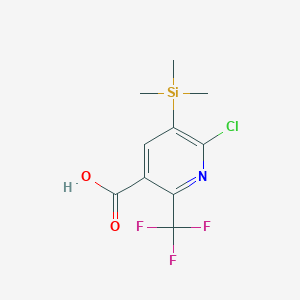

6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid

Description

Chemical Classification and Nomenclature

6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid belongs to the comprehensive class of substituted pyridinecarboxylic acids, representing a sophisticated example of multi-substituted nitrogen heterocycles. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the pyridine ring serving as the parent structure and substituents numbered according to their positions relative to the nitrogen atom. The compound is officially registered under Chemical Abstracts Service registry number 1461705-32-7, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₁₀H₁₁ClF₃NO₂Si reflects the complex composition of this heterocyclic acid, encompassing carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and silicon atoms in a precise stoichiometric arrangement. Alternative nomenclature systems may refer to this compound as 6-chloro-2-(trifluoromethyl)-5-trimethylsilylpyridine-3-carboxylic acid, demonstrating slight variations in naming conventions while maintaining chemical accuracy. The molecular weight of 297.73 grams per mole positions this compound in the medium molecular weight range for pharmaceutical intermediates and specialty chemicals.

The compound's classification extends beyond simple pyridine derivatives to encompass multiple chemical categories including organofluorine compounds due to the trifluoromethyl substituent, organosilicon compounds through the trimethylsilyl group, and carboxylic acids through the carboxyl functionality. This multi-faceted classification reflects the compound's potential utility across diverse chemical applications and synthetic transformations. The specific positioning of substituents creates a unique substitution pattern that distinguishes this molecule from other trifluoromethylpyridinecarboxylic acid derivatives reported in the literature.

Structural Overview and Functional Groups

The molecular architecture of 6-chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid centers around a pyridine ring system bearing four distinct substituents arranged in a specific pattern that creates unique steric and electronic environments. The pyridine core provides the foundational aromatic nitrogen heterocycle, characterized by sp² hybridized carbon atoms and a basic nitrogen center that can participate in various chemical interactions. The aromatic nature of the pyridine ring contributes to the overall stability of the molecule while providing sites for electrophilic and nucleophilic reactions.

The chlorine substituent at the 6-position introduces significant electronegativity and potential reactivity through nucleophilic substitution mechanisms, making this position a valuable handle for further synthetic elaboration. Chlorine's electron-withdrawing nature influences the electronic distribution throughout the aromatic system, potentially affecting the reactivity of other positions on the ring. The strategic placement of chlorine at the 6-position, ortho to the nitrogen atom, creates opportunities for cyclization reactions and chelation effects in coordination chemistry applications.

The trifluoromethyl group at the 2-position represents one of the most electron-withdrawing substituents commonly employed in organic chemistry, dramatically altering the electronic properties of the pyridine ring. Trifluoromethyl groups are renowned for their ability to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceutical applications, while simultaneously providing unique nuclear magnetic resonance signatures for analytical characterization. The incorporation of fluorine atoms creates strong carbon-fluorine bonds that resist metabolic degradation and provide distinctive spectroscopic properties.

The trimethylsilyl group at the 5-position introduces significant steric bulk and represents a versatile protecting group that can be selectively removed under appropriate reaction conditions. Trimethylsilyl groups consist of three methyl groups bonded to a silicon atom, creating a bulky substituent with chemical inertness under many reaction conditions. The silicon-carbon bond in trimethylsilyl groups exhibits unique reactivity patterns, being susceptible to fluoride-induced cleavage while remaining stable under many other chemical transformations. The strategic placement of the trimethylsilyl group provides both steric protection for adjacent positions and potential for controlled deprotection in multi-step synthetic sequences.

The carboxylic acid functionality at the 3-position provides a crucial handle for further chemical elaboration through standard carboxylic acid chemistry including esterification, amidation, and reduction reactions. The presence of the carboxyl group introduces hydrogen bonding capabilities and ionizable functionality that can significantly influence the compound's solubility properties and biological activity profiles. The positioning of the carboxylic acid group creates opportunities for intramolecular interactions with other substituents, potentially influencing conformational preferences and reactivity patterns.

Historical Context and Development

The development of 6-chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid represents the culmination of several independent advances in heterocyclic chemistry, organofluorine chemistry, and organosilicon chemistry that converged during the early 21st century. The first synthesis of aromatic compounds bearing trifluoromethyl groups was reported in 1898 by Swarts, who treated benzotrichloride with antimony pentafluoride, establishing the foundation for modern organofluorine chemistry. This pioneering work laid the groundwork for subsequent developments in trifluoromethylation methodologies that would eventually enable the synthesis of complex trifluoromethylpyridine derivatives.

The specific compound under consideration first appeared in chemical databases in 2014, reflecting the relatively recent development of synthetic methodologies capable of introducing multiple complex substituents onto pyridine rings with high regioselectivity. The timing of this compound's first appearance coincides with significant advances in trifluoromethylation chemistry, particularly the development of practical methods for introducing trifluoromethyl groups into electron-deficient heterocycles such as pyridines. The successful synthesis of this compound required the integration of multiple synthetic transformations, including halogenation, trifluoromethylation, silylation, and carboxylation reactions.

The evolution of trifluoromethylpyridine chemistry has been driven primarily by the pharmaceutical and agrochemical industries' recognition of the unique properties imparted by fluorine substitution. Early methods for preparing trifluoromethylpyridine derivatives relied primarily on chlorine-fluorine exchange using trichloromethylpyridines or construction of pyridine rings from trifluoromethyl-containing building blocks. Modern approaches have expanded to include direct trifluoromethylation of preformed pyridine derivatives using various trifluoromethyl radical sources and electrophilic trifluoromethylating reagents.

The incorporation of trimethylsilyl groups into organic molecules became prominent during the mid-20th century as chemists recognized the unique properties of organosilicon compounds. Trimethylsilyl groups found particular utility as protecting groups for hydroxyl functionalities and as temporary substituents that could be selectively removed under mild conditions. The development of trimethylsilylating reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide enabled the routine introduction of these groups into complex molecules.

Significance in Heterocyclic Chemistry

6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid exemplifies the sophisticated level of substitution achievable in modern heterocyclic chemistry, representing a convergence of multiple synthetic methodologies that have been developed over decades of research. The compound serves as a valuable case study for understanding how multiple electron-withdrawing and sterically demanding substituents can be successfully incorporated into a single aromatic heterocycle without compromising structural integrity or synthetic accessibility. The specific substitution pattern demonstrates the precision achievable in modern synthetic organic chemistry, where regioselective introduction of diverse functional groups has become routine.

The significance of this compound extends beyond its structural complexity to encompass its potential utility as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of multiple reactive sites provides numerous opportunities for further chemical elaboration, making this compound a valuable building block for diversity-oriented synthesis and medicinal chemistry applications. Each substituent offers distinct reactivity patterns that can be exploited in sequential synthetic transformations, allowing for the controlled modification of specific positions while preserving others.

The trifluoromethylpyridine core structure represents one of the most important structural motifs in contemporary pharmaceutical and agrochemical research. Compounds containing trifluoromethylpyridine fragments have been incorporated into numerous commercial pharmaceuticals and pesticides, reflecting the unique biological properties imparted by this structural feature. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the pyridine ring, affecting both chemical reactivity and biological activity profiles.

From a methodological perspective, the successful synthesis of 6-chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid demonstrates the power of modern synthetic organic chemistry to create complex molecules through the controlled assembly of multiple functional groups. The compound represents an intersection of several important areas of chemical research, including organofluorine chemistry, organosilicon chemistry, and heterocyclic synthesis. The synthetic challenges overcome in preparing this compound have likely contributed to the development of new methodologies that benefit the broader synthetic chemistry community.

The analytical characterization of this compound provides valuable insights into the spectroscopic properties of highly substituted pyridines, contributing to the understanding of structure-property relationships in nitrogen heterocycles. The presence of multiple distinct substituents creates complex spectroscopic signatures that challenge analytical chemists and provide opportunities for developing new characterization techniques. The compound's unique combination of functional groups makes it an excellent model system for studying electronic effects, steric interactions, and conformational preferences in substituted pyridines.

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)-5-trimethylsilylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3NO2Si/c1-18(2,3)6-4-5(9(16)17)7(10(12,13)14)15-8(6)11/h4H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWJIOPEZZRXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of trifluoromethyl and trimethylsilyl groups through nucleophilic substitution reactions. The final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 297.73 g/mol. Its structure includes a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a trimethylsilyl group, which enhance its reactivity and potential utility in various fields .

Medicinal Chemistry

6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid has shown promise in drug development due to its ability to interact with biological molecules. Research has focused on its potential as an enzyme inhibitor or receptor modulator. For instance, studies have indicated that compounds with similar structures can exhibit significant activity against specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

A study investigated the interaction of this compound with a target enzyme in cancer cells, demonstrating that it could inhibit cell proliferation by disrupting metabolic pathways essential for tumor growth. The compound's trifluoromethyl group was found to enhance binding affinity, making it a candidate for further development as an anticancer agent.

Agrochemical Applications

This compound can also be utilized in the development of agrochemicals, particularly as a herbicide or pesticide. Its unique substituents may provide enhanced efficacy against certain pests or weeds while minimizing environmental impact.

Case Study: Herbicidal Activity

Research conducted on similar pyridine derivatives showed promising results in controlling weed species resistant to conventional herbicides. The incorporation of the trimethylsilyl group improved solubility and bioavailability in soil, leading to better absorption by target plants.

Materials Science

In materials science, 6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid can be used as a building block for synthesizing novel polymers or coatings with enhanced chemical resistance and thermal stability.

Case Study: Polymer Synthesis

A recent study demonstrated the use of this compound in creating high-performance coatings that exhibit superior resistance to solvents and UV radiation. The incorporation of the trifluoromethyl group contributed to the hydrophobic properties of the resulting material.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro, trifluoromethyl, and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positional Isomers

a) 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS not specified, )

- Key Differences : Chloro and trifluoromethyl groups are swapped (Cl at position 5, CF₃ at 6 vs. Cl at 6, CF₃ at 2 in the target compound).

- Impact : Positional isomerism alters electronic distribution and steric effects. The target compound’s CF₃ at position 2 may enhance meta-directing effects during electrophilic substitution, whereas the trimethylsilyl group at position 5 increases hydrophobicity .

b) 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 796090-24-9, Similarity: 0.84, )

Functional Group Variations

a) 6-Chloro-2-(trifluoromethyl)nicotinonitrile (CAS 1245913-20-5, )

- Key Differences : Nitrile (-CN) replaces the carboxylic acid (-COOH) at position 3.

- Impact : The nitrile group is less polar, reducing aqueous solubility but increasing compatibility with organic solvents. This makes the nitrile derivative more suitable for coupling reactions in synthetic chemistry .

b) 5-(Trifluoromethyl)picolinic acid (CAS 80194-69-0, Similarity: 0.84, )

- Key Differences : Carboxylic acid at position 2 (picolinic acid scaffold) with CF₃ at position 5.

Trimethylsilyl-Containing Analogues

a) 2-(Trimethylsilyl)ethyl 4,6-diethyl-2-phenyl-5-[(phenylsulfanyl)carbonyl]pyridine-3-carboxylate (Compound 13, )

Physicochemical Properties

| Compound | Lipophilicity (LogP) | Water Solubility | Key Substituents |

|---|---|---|---|

| Target Compound | High (est. 3.5–4.0) | Low | Cl (6), CF₃ (2), Si(CH₃)₃ (5), COOH (3) |

| 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | Moderate (est. 2.0–2.5) | Moderate | Cl (6), CF₃ (3), COOH (2) |

| 5-(Trifluoromethyl)picolinic acid | Low (est. 1.5–2.0) | High | CF₃ (5), COOH (2) |

- The target compound’s trimethylsilyl group significantly increases lipophilicity, favoring membrane permeability in drug design .

Biological Activity

6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid (CAS Number: 1461705-32-7) is a pyridine derivative that has gained attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid is . The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity, metabolic stability, and overall biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various pyridine derivatives, including those with trifluoromethyl substitutions. The trifluoromethyl group has been shown to enhance the interaction of compounds with viral proteins, potentially increasing their efficacy against viral infections. For instance, compounds similar to 6-chloro derivatives have demonstrated activity against RNA viruses, suggesting a pathway for further exploration in antiviral drug development .

Inhibition of Enzymatic Activity

Research indicates that compounds containing the trifluoromethyl group can serve as effective inhibitors of various enzymes. For example, studies have shown that trifluoromethylated pyridines can inhibit reverse transcriptase, an essential enzyme in the replication of retroviruses such as HIV. This inhibition is often linked to the ability of these compounds to form stronger interactions with the enzyme's active site due to their unique electronic properties .

Case Studies and Research Findings

- Antiviral Efficacy : A study examining a series of pyridine derivatives found that those with a trifluoromethyl group exhibited enhanced antiviral activity against the tobacco mosaic virus (TMV), with effective concentrations (EC50) significantly lower than their non-fluorinated counterparts .

- Enzyme Inhibition : Another investigation reported that certain pyridine derivatives inhibited the activity of NS5B RNA polymerase by over 95% in vitro, showcasing potential applications in treating Hepatitis C virus infections. The presence of halogenated groups like trifluoromethyl was crucial for this inhibitory effect .

- Pharmacokinetics : The introduction of a trimethylsilyl group has been associated with improved pharmacokinetic profiles, including increased solubility and bioavailability in biological systems. This modification may facilitate better absorption and distribution within target tissues .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid compared to other similar compounds.

| Compound Name | Antiviral Activity (EC50) | Enzyme Inhibition (IC50) | Pharmacokinetic Properties |

|---|---|---|---|

| 6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid | TBD | TBD | Improved |

| Trifluoromethylated Pyridine Derivative A | 58.7 μg/mL | 32.2 μM | Moderate |

| Non-fluorinated Pyridine Derivative B | >100 μg/mL | >100 μM | Poor |

Q & A

What are the optimized synthetic routes for 6-chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid, and how do reaction conditions impact yield?

Basic Research Question

The synthesis involves three critical steps: (1) halogenation/trifluoromethylation of the pyridine core, (2) silylation at the 5-position, and (3) carboxylation at the 3-position. A validated method for analogous compounds (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid) uses HCl-mediated hydrolysis of cyano intermediates under reflux (100°C, 3 h), achieving ~70% yield after purification via CombiFlash chromatography . Introducing the trimethylsilyl group requires careful control of anhydrous conditions to prevent desilylation. For example, potassium fluoride in sulfolane facilitates nucleophilic substitution for halogen exchange, but silylation may require Grignard reagents or silyl chlorides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.